molecular formula C13H18BrNO2S B1391730 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide CAS No. 903596-35-0

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide

Cat. No.: B1391730
CAS No.: 903596-35-0
M. Wt: 332.26 g/mol
InChI Key: ZHLOQDDGXSQBQH-UHFFFAOYSA-N
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Description

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a cyclohexyl group, and a sulfonamide functional group attached to a benzene ring

Scientific Research Applications

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used as a probe to study protein-ligand interactions, enzyme inhibition, and cellular uptake mechanisms.

    Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a combustible, acute toxic Cat.3, and toxic compounds or compounds which causing chronic effects . The compound is also harmful by inhalation and in contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The brominated benzene derivative is then reacted with cyclohexylamine (C₆H₁₁NH₂) and a sulfonyl chloride, such as methanesulfonyl chloride (CH₃SO₂Cl), under basic conditions (e.g., using a base like triethylamine) to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (RSK) can be used under mild heating conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.

    Oxidation: Sulfonic acids or sulfoxides may be formed.

    Hydrolysis: Cyclohexylamine and the corresponding sulfonic acid are typical products.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and cyclohexyl group contribute to hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide
  • 5-bromo-N-cyclohexyl-2-ethylbenzenesulfonamide
  • 5-chloro-N-cyclohexyl-2-methylbenzenesulfonamide

Uniqueness

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it suitable for various substitution reactions. The cyclohexyl group provides steric bulk, influencing its interaction with biological targets and materials.

This compound’s unique structure and properties make it a valuable tool in both research and industrial applications

Properties

IUPAC Name

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-10-7-8-11(14)9-13(10)18(16,17)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLOQDDGXSQBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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